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Compound of Interest

Compound Name: 4-Chloro-2,3-difluoropyridine

Cat. No.: B1312938 Get Quote

Editor's Note: Initial analysis of the topic "4-Chloro-2,3-difluoropyridine" revealed a significant

lack of available scientific literature, experimental data, and established protocols for this

specific isomer. Publicly accessible chemical databases contain minimal information, mostly

predictive, for this compound. In contrast, the isomeric compound, 5-Chloro-2,3-difluoropyridine

(CAS No: 89402-43-7), is a well-documented and widely utilized building block in synthetic and

medicinal chemistry. Given the audience of researchers and drug development professionals,

and the requirement for a data-rich, authoritative guide, this document will focus on the

technically prominent and extensively characterized 5-Chloro-2,3-difluoropyridine. This

approach ensures that the guide is grounded in verifiable scientific data and provides practical,

field-proven insights.

Introduction: The Strategic Importance of 5-Chloro-
2,3-difluoropyridine
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into

heterocyclic scaffolds is a cornerstone of molecular design. Fluorination can profoundly

influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated

heterocycles highly sought-after intermediates.[1] 5-Chloro-2,3-difluoropyridine has emerged

as a critical building block, offering a unique combination of reactive sites that medicinal

chemists can exploit to construct complex pharmaceutical agents. Its pyridine core is a

common motif in bioactive molecules, while the difluoro substitution pattern and the reactive

chlorine handle provide a versatile platform for diversification and property modulation. This
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guide provides an in-depth examination of its molecular structure, synthesis, characterization,

and application.

Molecular Structure and Physicochemical Profile
5-Chloro-2,3-difluoropyridine is a substituted pyridine ring where the hydrogen atoms at

positions 2, 3, and 5 are replaced by two fluorine atoms and a chlorine atom, respectively. This

substitution pattern creates a distinct electronic and steric environment that dictates its

reactivity and utility.

Key Identifiers and Properties
The fundamental properties of 5-Chloro-2,3-difluoropyridine are summarized below, providing

essential data for experimental planning and safety assessments.

Property Value Source(s)

IUPAC Name 5-chloro-2,3-difluoropyridine [2]

CAS Number 89402-43-7

Molecular Formula C₅H₂ClF₂N

Molecular Weight 149.53 g/mol

Appearance Liquid

Density 1.442 g/mL at 25 °C

Boiling Point 135-136 °C at 760 Torr [3]

Flash Point 24 °C (75.2 °F)

InChI Key
PERMDYZFNQIKBL-

UHFFFAOYSA-N
[2]

Canonical SMILES C1=C(C=NC(=C1F)F)Cl [2]

Structural Visualization
The 2D structure of 5-Chloro-2,3-difluoropyridine highlights the relative positions of the halogen

substituents on the pyridine ring.
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Caption: Molecular structure of 5-Chloro-2,3-difluoropyridine.

Synthesis and Mechanistic Considerations
The primary industrial synthesis of 5-Chloro-2,3-difluoropyridine involves a halogen exchange

(HALEX) reaction, typically starting from the readily available 2,3,5-trichloropyridine. The core

of this transformation is the nucleophilic substitution of chlorine atoms with fluorine.

Causality in Experimental Design
Choice of Fluorinating Agent: While cesium fluoride (CsF) is highly effective, potassium

fluoride (KF) is often preferred in large-scale synthesis due to its significantly lower cost.[4][5]

The lower reactivity of KF can be overcome by using a phase-transfer catalyst and

optimizing reaction conditions.

Solvent System: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N-

Methyl-2-pyrrolidone (NMP), or sulfolane are required to achieve the high temperatures

(180-240 °C) needed for the reaction and to solubilize the fluoride salts.[4][5]

Catalysis: Phase-transfer catalysts, such as tetraphenylphosphonium bromide or

tetrabutylphosphonium bromide, are crucial when using potassium fluoride.[5][6] They

facilitate the transfer of fluoride anions from the solid phase into the organic phase, thereby

increasing the effective concentration of the nucleophile and accelerating the reaction rate.

Temperature Control: A staged temperature profile is often employed. An initial lower

temperature phase allows for the more reactive chlorine at the 2-position to be substituted,

followed by a higher temperature phase to replace the more resistant chlorine at the 3-

position.[5][6]

Generalized Synthesis Protocol
This protocol is a representative synthesis based on established patent literature.

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a

condenser, and an inlet for an inert gas (e.g., Argon or Nitrogen).

Reagent Charging: The reactor is charged with the organic solvent (e.g., N-Methyl

pyrrolidone), spray-dried potassium fluoride (0.3 mol), and 2,3,5-trichloropyridine (0.1 mol).
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[5]

Catalyst Addition: The phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) is

added to the mixture.[5]

Staged Heating:

The mixture is heated to 180-190 °C and held for 5-10 hours under an inert atmosphere.

[6] This stage primarily facilitates the first fluorination.

The temperature is then increased to 200-210 °C and maintained for another 10-15 hours

to drive the second fluorination to completion.[6]

Workup and Purification:

After cooling, the reaction mixture is filtered to remove inorganic salts.

The product is isolated from the filtrate, typically by vacuum distillation, to yield 5-Chloro-

2,3-difluoropyridine as a liquid.[4][7]

Synthesis Workflow Visualization
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Synthesis of 5-Chloro-2,3-difluoropyridine

Start: 2,3,5-Trichloropyridine

Add KF, Phase-Transfer Catalyst,
and Polar Aprotic Solvent (e.g., NMP)

Heat to 180-190°C
(5-10 hours)

Increase Heat to 200-210°C
(10-15 hours)

Cool, Filter Salts,
Vacuum Distillation

Product: 5-Chloro-2,3-difluoropyridine

Click to download full resolution via product page

Caption: Generalized workflow for the HALEX synthesis.

Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity

and purity. Standard spectroscopic techniques are indispensable for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to be simple, showing two distinct signals for the two

aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

¹³C NMR: Will show five signals for the pyridine ring carbons. The chemical shifts of C2,

C3, and C5 will be significantly influenced by the directly attached halogens.

¹⁹F NMR: This is a critical technique for confirming fluorination. Two distinct signals are

expected for the non-equivalent fluorine atoms at the C2 and C3 positions, with their

coupling providing structural information.[2] The presence of diastereotopic signals can

occur in chiral environments.[8]

Mass Spectrometry (MS): Provides the molecular weight of the compound (149.53 g/mol ).

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in

the mass spectrum, serving as a definitive marker for the presence of a single chlorine atom.

Reactivity and Application in Drug Design
The utility of 5-Chloro-2,3-difluoropyridine stems from its tailored reactivity. The chlorine atom

at the 5-position is the primary site for synthetic modification, typically via metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic

aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of

substituents (aryl, heteroaryl, amino, alkyl groups), enabling the rapid generation of compound

libraries for drug screening.

The electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring towards

electrophilic substitution but activates the chlorine atom at C5 for nucleophilic displacement,

making it a reliable synthetic handle.
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Key Synthetic Transformations

Diversified Products

5-Chloro-2,3-difluoropyridine

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst)

Buchwald-Hartwig Amination
(R₂NH, Pd catalyst)

Sonogashira Coupling
(Alkynes, Pd/Cu catalyst)

Aryl-substituted
Difluoropyridine

Amino-substituted
Difluoropyridine

Alkynyl-substituted
Difluoropyridine

Click to download full resolution via product page

Caption: Common cross-coupling reactions of the scaffold.

Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 5-Chloro-2,3-difluoropyridine is

paramount.

Hazards: The compound is classified as a flammable liquid and vapor.[9][10] It is harmful if

swallowed and harmful to aquatic life with long-lasting effects.[9][10]

Handling Precautions:

Use in a well-ventilated area, preferably within a chemical fume hood.[11]

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[9]

Keep away from heat, sparks, open flames, and other ignition sources.[10]

Ground and bond containers and receiving equipment to prevent static discharge.[9]

Avoid contact with skin, eyes, and clothing.[9]
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Storage:

Store in a cool, dry, well-ventilated place away from incompatible substances like oxidizing

agents.[11]

Keep the container tightly closed. It is often recommended to store under an inert

atmosphere (e.g., argon).

Conclusion
5-Chloro-2,3-difluoropyridine is a high-value intermediate whose molecular structure is

strategically designed for applications in medicinal chemistry. Its robust synthesis from

commodity materials, coupled with the versatile reactivity of its chlorine handle, makes it an

indispensable tool for drug development professionals. A thorough understanding of its

properties, synthesis, and safe handling is essential for leveraging its full potential in the

creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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